5-CYANO-2-METHYL-N-PHENYL-4-({[(1,3-THIAZOL-2-YL)CARBAMOYL]METHYL}SULFANYL)-3-AZASPIRO[5.5]UNDECA-1,4-DIENE-1-CARBOXAMIDE is a complex organic compound notable for its intricate structure, which includes a cyano group, a thiazole ring, and a spirocyclic system. This compound is classified under organic chemistry and has potential applications in medicinal chemistry and materials science due to its unique structural features and reactivity.
The compound can be sourced from various chemical suppliers, including BenchChem, which provides detailed descriptions and specifications for research purposes.
This compound belongs to the class of thiazole derivatives and spirocyclic compounds. Its unique combination of functional groups makes it a candidate for further research in biological and chemical applications.
The synthesis of 5-CYANO-2-METHYL-N-PHENYL-4-({[(1,3-THIAZOL-2-YL)CARBAMOYL]METHYL}SULFANYL)-3-AZASPIRO[5.5]UNDECA-1,4-DIENE-1-CARBOXAMIDE typically involves a multi-step process:
The reaction conditions often involve the use of strong acids or bases, elevated temperatures, and specific catalysts to optimize yield and purity. Industrial synthesis may focus on scaling these reactions for higher efficiency.
The molecular formula of 5-CYANO-2-METHYL-N-PHENYL-4-({[(1,3-THIAZOL-2-YL)CARBAMOYL]METHYL}SULFANYL)-3-AZASPIRO[5.5]UNDECA-1,4-DIENE-1-CARBOXAMIDE is . Its structure can be represented using various notations:
InChI=1S/C28H27N5OS2/c29-16-21...
C1CCC2(CC1)C(C(=NC(=C2C#N)SCC(=O)NC3=CC=CC=C3)N)C4=NC(=CS4)C5=CC=CC=C5
These representations illustrate the compound's complexity and functional groups.
The compound's molecular weight is approximately 513.68 g/mol, indicating its substantial size and complexity compared to simpler organic molecules.
5-CYANO-2-METHYL-N-PHENYL-4-({[(1,3-THIAZOL-2-YL)CARBAMOYL]METHYL}SULFANYL)-3-AZASPIRO[5.5]UNDECA-1,4-DIENE-1-CARBOXAMIDE can undergo several significant chemical reactions:
The outcomes of these reactions depend heavily on the specific conditions applied, including temperature, solvent choice, and catalyst presence.
The mechanism of action for 5-CYANO-2-METHYL-N-PHENYL-4-({[(1,3-THIAZOL-2-YL)CARBAMOYL]METHYL}SULFANYL)-3-AZASPIRO[5.5]UNDECA-1,4-DIENE-1-CARBOXAMIDE involves interactions with specific molecular targets within biological systems:
The compound exhibits characteristics typical of complex organic molecules:
Key chemical properties include:
Relevant data regarding these properties are essential for understanding its behavior in various environments .
5-CYANO-2-METHYL-N-PHENYL-4-({[(1,3-THIAZOL-2-YL)CARBAMOYL]METHYL}SULFANYL)-3-AZASPIRO[5.5]UNDECA-1,4-DIENE-1-CARBOXAMIDE has several potential applications:
CAS No.: 79982-94-8
CAS No.: 1232861-58-3
CAS No.: 334-20-3
CAS No.: 76060-17-8
CAS No.: 13441-54-8
CAS No.: 919005-14-4